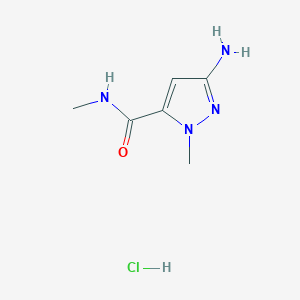

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

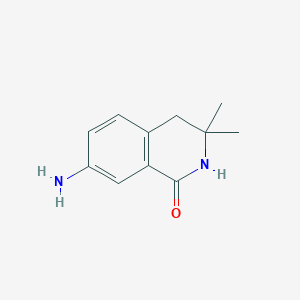

The compound "3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles leads to the formation of pyrazolo[1,5-a]-pyrimidine derivatives, as well as Schiff bases upon treatment with isatin and selected aldehydes . Another approach involves the condensation of 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis to yield 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine . Additionally, the synthesis of highly functionalized pyrazoles, such as 5-amino-3-hydroxy-1H-pyrazole-1-carboxamide, can be achieved using aminocarbonyl transfer reagents followed by base-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray diffraction analysis. These techniques allow for the determination of the compound's molecular framework and the identification of functional groups present in the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive amino and carboxamide groups. For example, 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides can react with benzylthiol or thiophenols to produce 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These reactions are crucial for the modification of the pyrazole core and the development of compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the pyrazole ring. The introduction of different N-substituents can lead to compounds with varying degrees of antimicrobial activity, as seen in the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides, which displayed significant activity against various strains of Staphylococcus aureus . These properties are essential for determining the compound's suitability for drug development and its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Heterocycles

The pyrazole moiety, recognized as a pharmacophore, plays a significant role in numerous biologically active compounds, making it a focal point for both combinatorial and medicinal chemistry. These derivatives showcase a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole COX-2 inhibitors underscores the importance of these heterocycles in medicinal chemistry, highlighting their extensive use as synthons in organic synthesis. The synthesis involves condensation followed by cyclization, employing common reagents like phosphorus oxychloride, dimethyl formamide, and hydrazine, under various conditions including microwave irradiation, to yield heterocyclic appended pyrazoles with potential bioactivities (Dar & Shamsuzzaman, 2015).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have shown significant promise in antitumor activities. Structures such as 4(5)-aminoimidazol-5(4)-carboxamide and benzimidazole have been reviewed for their efficacy in anticancer applications, some of which have advanced to preclinical testing stages. These compounds are of interest for both new antitumor drug discovery and synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pyrazoline Derivatives for Anticancer Agents

The heterocyclic compound pyrazoline, characterized by its electron-rich nitrogen content, has been the focus of extensive research due to its dynamic applications, especially in anticancer activity. Various synthetic strategies have been employed to develop pyrazoline derivatives, demonstrating significant biological effects. This research underscores the potential of pyrazoline as a promising moiety for anticancer activity, motivating further exploration into this heterocyclic compound (Ray et al., 2022).

Pyrazolines and Antifungal Pharmacophores

Research on small molecules against Fusarium oxysporum, the pathogen responsible for Bayoud disease affecting date palms, has identified pyrazoline-based compounds as effective antifungal agents. This study highlighted specific compounds with antifungal pharmacophore sites, contributing valuable insights into the development of targeted molecules for combating fungal pathogens (Kaddouri et al., 2022).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-amino-N,2-dimethylpyrazole-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O.ClH/c1-8-6(11)4-3-5(7)9-10(4)2;/h3H,1-2H3,(H2,7,9)(H,8,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDORQHFVHGYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=NN1C)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride | |

CAS RN |

2219369-05-6 |

Source

|

| Record name | 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B2540954.png)

![Methyl 2-[(2-chlorophenyl)methylsulfanyl]-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2540956.png)

![6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2540964.png)

![3'-(3-Chloro-4-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2540971.png)

![[4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2540973.png)